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molecular formula C10H11NO2 B8759136 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde CAS No. 73318-77-1

2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde

Cat. No. B8759136
M. Wt: 177.20 g/mol
InChI Key: GYJRXNGNKOTYOR-UHFFFAOYSA-N
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Patent
US04762921

Procedure details

(4-Dimethylaminophenyl)glyoxal monohydrate (3.5 g., 0.018 mol), prepared according to Preparation 22 below, was dissolved in 150 ml. benzene and refluxed for 18 hours (employing a Dean-Stark trap to remove water), stripped to solids, taken up in 50 ml. dry THF, further dried over molecular sieves, and filtered to yield anhydrous (4-dimethylaminophenyl)glyoxal, 0.18 mol, in 50 ml. THF. The latter was reacted with allyl 6,6-dibromopenicillanate (7.82 g., 0.019 mol) and methylmagnesium bromide according to the method of Example A2 to yield chromatographed title product as mixture of diastereoisomers (R and S in the sidechain, unspecified at the 6-position), oil, 2.15 g.,; 1H-nmr 1.42 and 1.50 (2s, 3H), 1.63 (s, 3H), 3.11 (s, 6H), 4.05 (m, 1H), 4.40 and 4.60 (2s, 1H), 4.72 (m, 2H), 5.50 (m, 3H), 5.87 (s, 1H), 5.95 (m, 1H), 6.70 (m, 2H), 7.95 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH3:2][N:3]([CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH:12]=[O:13])=[O:11])=[CH:6][CH:5]=1>C1C=CC=CC=1>[CH3:2][N:3]([CH3:14])[C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH:12]=[O:13])=[O:11])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
O.CN(C1=CC=C(C=C1)C(=O)C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation 22 below,
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 150 ml
CUSTOM
Type
CUSTOM
Details
to remove water),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry THF, further dried over molecular sieves
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(=O)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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